1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione
CAS No.: 1541631-93-9
Cat. No.: VC12025016
Molecular Formula: C11H11BrN2O2
Molecular Weight: 283.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1541631-93-9 |
|---|---|
| Molecular Formula | C11H11BrN2O2 |
| Molecular Weight | 283.12 g/mol |
| IUPAC Name | 1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
| Standard InChI | InChI=1S/C11H11BrN2O2/c1-7-6-8(12)2-3-9(7)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16) |
| Standard InChI Key | AAWCGVPQZMWNOQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)N2CCC(=O)NC2=O |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)N2CCC(=O)NC2=O |
Introduction
1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione is a chemical compound with the CAS number 1541631-93-9. It belongs to the class of diazinane derivatives, which are known for their diverse pharmacological and chemical properties. This compound is particularly interesting due to its structural features, which include a bromo and methyl substituent on the phenyl ring attached to a diazinane core.
Synthesis and Preparation
While specific synthesis details for 1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione are not widely documented, compounds with similar structures often involve multi-step reactions. Typically, these involve the condensation of appropriate precursors, such as amines and carbonyl compounds, followed by cyclization reactions to form the diazinane ring.
Spectroscopic Analysis
Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for characterizing the structure of organic compounds. For 1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione, these techniques would help confirm the presence of the bromo and methyl substituents on the phenyl ring and the diazinane core.
Note:
Due to the limited availability of specific research findings on 1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione, this article focuses on general aspects of its structure and potential applications. Further research is recommended to explore its full potential.
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